molecular formula C17H20N2O4 B5891033 N-(4,6-dimethyl-2-pyridinyl)-3,4,5-trimethoxybenzamide

N-(4,6-dimethyl-2-pyridinyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5891033
M. Wt: 316.35 g/mol
InChI Key: HHIISSPFORPBSK-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with methoxy groups at positions 3, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from readily available precursors such as acetaldehyde and ammonia. The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Benzamide Intermediate: The benzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the benzamide.

    Coupling Reaction: The final step involves coupling the pyridine intermediate with the benzamide intermediate under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-6-11(2)18-15(7-10)19-17(20)12-8-13(21-3)16(23-5)14(9-12)22-4/h6-9H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIISSPFORPBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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